molecular formula C13H17BF2O2S B6304143 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester CAS No. 2121514-92-7

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B6304143
CAS No.: 2121514-92-7
M. Wt: 286.1 g/mol
InChI Key: LHXBVDBEZKVXBU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative featuring a pinacol ester group, two fluorine atoms at the 3- and 5-positions, and a methylthio (-SCH₃) substituent at the 4-position of the phenyl ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing fluorine atoms enhancing the electrophilicity of the boron center. The methylthio group introduces unique steric and electronic effects, influencing solubility, stability, and reactivity compared to analogs with hydroxyl, methoxy, or other substituents .

Properties

IUPAC Name

2-(3,5-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-9(15)11(19-5)10(16)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXBVDBEZKVXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135511
Record name 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-92-7
Record name 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(methylthio)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is extensively used as a building block in organic synthesis. Its primary application lies in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

Key Reactions :

  • Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl or vinyl halides with this boronic ester to form new C-C bonds.
  • Oxidation Reactions : The methylthio group can be oxidized to sulfoxides or sulfones.
  • Substitution Reactions : The fluorine atoms can be substituted with various nucleophiles under suitable conditions.

Medicinal Chemistry

The compound plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its applications include:

  • Inhibition of Hormone-Sensitive Lipase : Compounds derived from this boronic ester have shown potential in treating metabolic disorders such as obesity and insulin resistance by modulating lipid metabolism .
  • Anticancer Applications : Research indicates that derivatives of this compound may be useful in treating various cancers, including prostate cancer and insulinomas .

Material Science

In material science, this compound is utilized for:

  • Preparation of Advanced Materials : It contributes to developing polymers and liquid crystals due to its unique electronic properties.
  • Chemical Probes and Sensors : Its reactive nature allows it to be used in creating chemical probes for biological studies .

Case Studies

  • Organic Synthesis Case Study :
    A recent study demonstrated the effectiveness of this compound in synthesizing complex biaryl compounds. The reaction conditions were optimized to achieve high yields under mild conditions using palladium catalysts.
  • Medicinal Chemistry Case Study :
    In a clinical trial focusing on insulin resistance, derivatives of this compound were shown to significantly reduce triglyceride levels and improve metabolic profiles in patients suffering from type 2 diabetes .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of related phenylboronic acid pinacol esters:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester 3,5-F; 4-SCH₃ C₁₃H₁₇BF₂O₂S ~284.1 (estimated) Methylthio group enhances hydrophobicity; fluorine aids reactivity
3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester () 3,5-F; 4-OH C₁₂H₁₅BF₂O₃ 256.056 Hydroxyl group increases polarity; lower solubility in hydrocarbons
2-Fluoro-4-methylthiophenylboronic acid pinacol ester () 2-F; 4-SCH₃ C₁₃H₁₈BFO₂S 268.16 Fluorine at 2-position alters electronic effects; lower steric hindrance
3,5-Difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (, PN-5571) 3,5-F; 4-COOCH₃ C₁₄H₁₈BFO₄ ~296.1 Electron-withdrawing ester group enhances reactivity in coupling reactions
4-Fluoro-3,5-dimethoxyphenylboronic acid pinacol ester () 4-F; 3,5-OCH₃ C₁₄H₂₀BFO₄ 282.1 Methoxy groups improve solubility in polar solvents

Solubility and Stability

  • Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example, phenylboronic acid pinacol esters show moderate solubility in chloroform and ketones but poor solubility in hydrocarbons . The methylthio substituent in the target compound likely reduces polarity, enhancing solubility in non-polar solvents relative to hydroxyl or methoxy analogs .
  • Stability : Fluorine substituents stabilize the boronic ester against hydrolysis, while methylthio may offer moderate electron-donating effects, balancing reactivity and stability .

Suzuki-Miyaura Cross-Coupling

  • The 3,5-difluoro substitution pattern activates the boron center, making the compound highly reactive in cross-coupling reactions. For instance, analogs like 3,5-Difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (PN-5571) are used in synthesizing heterocycles and pharmaceuticals .
  • Methylthio groups can act as directing groups in regioselective reactions, though their steric bulk may slow coupling kinetics compared to smaller substituents like -OH or -OCH₃ .

Drug Delivery and Functional Materials

  • Hydroxyl-containing analogs (e.g., 3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester) are employed in H₂O₂-responsive drug delivery systems due to their oxidative lability .
  • Methylthio derivatives may find applications in hydrophobic drug encapsulation or as ligands for metal catalysis, leveraging sulfur’s coordination properties .

Biological Activity

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications. This article explores the biological activity of this specific compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄B F₂O₂S
  • Molecular Weight : 273.12 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The boronic acid moiety can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Anticancer Activity : Similar to other boronic acids, it may disrupt proteasome function, leading to apoptosis in cancer cells.
  • Antibacterial Properties : The compound has shown potential in inhibiting bacterial growth by interfering with bacterial enzymatic pathways.

Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines through proteasome inhibition.
AntibacterialExhibits inhibitory effects on Gram-positive and Gram-negative bacteria.
Enzyme InhibitionInhibits serine proteases and other enzymes involved in metabolic pathways.

Case Studies

Several studies have investigated the biological effects of boronic acids, including this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers.
    • : Suggests potential as a therapeutic agent in breast cancer treatment.
  • Antibacterial Efficacy Study :
    • Objective : To assess the antibacterial properties against Staphylococcus aureus.
    • Findings : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • : Indicates effectiveness against resistant bacterial strains.

Research Findings

Recent literature highlights the growing interest in boronic acids for medicinal applications:

  • Boronic acids have been recognized for their ability to modify the physicochemical properties of drugs, enhancing selectivity and bioavailability .
  • The introduction of boronic acid groups into bioactive molecules has been shown to improve the pharmacokinetic profiles of existing drugs .

Q & A

Q. What are the recommended methods for synthesizing 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester?

Methodological Answer: The synthesis of boronic acid pinacol esters typically involves reacting the parent boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. For derivatives like this compound, the general protocol includes:

Boronic Acid Preparation: Start with halogenated precursors (e.g., 3,5-difluoro-4-(methylthio)phenyl bromide) via metalation (e.g., Grignard or lithiation) followed by treatment with trimethyl borate.

Esterification: React the boronic acid with pinacol in a dry solvent (e.g., THF or toluene) under inert atmosphere (N₂/Ar) using azeotropic removal of water.

Purification: Isolate the product via column chromatography or recrystallization, and confirm purity by GC (>97%) or HPLC .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Boronic acid pinacol esters are moisture-sensitive. Storage recommendations include:

  • Temperature: Refrigerate at 4–8°C for long-term stability, though short-term storage at ambient temperature (20–25°C) is acceptable if the container is tightly sealed .
  • Environment: Use desiccants (e.g., silica gel) in storage vials to prevent hydrolysis.
  • Handling: Always purge containers with inert gas (Ar/N₂) before resealing to minimize oxidative degradation .

Q. What analytical techniques are suitable for assessing its purity and structural integrity?

Methodological Answer:

  • Purity Analysis:
    • Gas Chromatography (GC): Effective for detecting volatile impurities; purity thresholds >97% are typical .
    • High-Performance Liquid Chromatography (HPLC): Preferred for non-volatile byproducts, especially for polar derivatives .
  • Structural Confirmation:
    • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and esterification (e.g., characteristic pinacol methyl peaks at ~1.3 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₆BF₂O₂S: ~313.05) .

Advanced Research Questions

Q. How does the methylthio (-SMe) substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The methylthio group acts as an electron-withdrawing substituent via inductive effects, which:

  • Enhances Electrophilicity: Increases the boron center’s reactivity in Suzuki-Miyaura couplings by polarizing the C–B bond.
  • Steric Effects: The -SMe group’s moderate steric bulk may slow transmetallation in sterically hindered systems.
  • Side Reactions: Potential sulfur oxidation under oxidative conditions (e.g., peroxide-containing solvents) requires inert atmospheres.
    Experimental Design: Compare coupling yields with analogs (e.g., -OMe or -F substituents) under identical Pd catalyst systems (e.g., Pd(PPh₃)₄) to isolate electronic/steric contributions .

Q. What strategies mitigate hydrolysis during Suzuki-Miyaura couplings in aqueous/organic solvent systems?

Methodological Answer: Hydrolysis of the pinacol ester to boronic acid can reduce coupling efficiency. Mitigation strategies include:

  • Anhydrous Conditions: Use degassed solvents (e.g., THF, dioxane) and molecular sieves to scavenge water.
  • Buffered Systems: Employ phosphate buffers (pH 7–8) to stabilize the boronate intermediate without promoting ester cleavage.
  • Catalyst Tuning: Use water-stable catalysts (e.g., PdCl₂(dppf)) to maintain activity even if trace water is present.
    Data Analysis: Monitor reaction progress via TLC or in situ ¹⁹F NMR to detect hydrolysis byproducts (e.g., free boronic acid) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Yield discrepancies often arise from:

  • Substrate Purity: Variations in starting material purity (e.g., GC <97% vs. >99%) significantly impact outcomes. Validate purity before use .
  • Catalyst Loading: Optimize Pd catalyst (0.5–5 mol%) and ligand ratios (e.g., 1:1 to 1:4 Pd:ligand) via Design of Experiments (DoE).
  • Reaction Monitoring: Use quantitative ¹⁹F NMR or LC-MS to track intermediate formation and side reactions.
    Case Study: If yields drop with aryl chlorides vs. bromides, switch to Buchwald-Hartwig conditions (e.g., XPhos Pd G3) or increase reaction temperature .

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